molecular formula C21H28N8O B6534029 N-(4-butylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide CAS No. 1058456-37-3

N-(4-butylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide

Cat. No.: B6534029
CAS No.: 1058456-37-3
M. Wt: 408.5 g/mol
InChI Key: VZLIDWBEDVUEJK-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a synthetic small molecule characterized by a triazolopyrimidine core linked to a piperazine moiety and an acetamide group substituted with a 4-butylphenyl chain. The triazolopyrimidine scaffold is notable for its role in modulating adenosine receptor (AR) activity, while the piperazine and acetamide groups enhance pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

N-(4-butylphenyl)-2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N8O/c1-3-4-5-16-6-8-17(9-7-16)24-18(30)14-28-10-12-29(13-11-28)21-19-20(22-15-23-21)27(2)26-25-19/h6-9,15H,3-5,10-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLIDWBEDVUEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=NC=NC4=C3N=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

Molecular Formula: C24H29N5O2
Molecular Weight: 423.53 g/mol
IUPAC Name: this compound

The compound features a triazolopyrimidine core linked to a piperazine moiety and a butylphenyl group, which contributes to its unique pharmacological profile.

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Key steps include the formation of the triazole ring through cyclization reactions involving appropriate precursors. Various synthetic methods have been explored to optimize yield and purity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit tumor growth in various cancer cell lines. Studies have reported that certain triazole derivatives possess IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and liver cancer (Bel-7402) .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. A study highlighted that certain triazole compounds demonstrated potent antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis.

COX Inhibition

Some studies suggest that compounds similar to this compound may exhibit cyclooxygenase (COX) inhibitory activity. For example, a related compound was found to have an IC50 of 0.011 μM against COX-II, indicating potential as an anti-inflammatory agent .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to alterations in enzyme activity or receptor signaling pathways, resulting in therapeutic effects.

Case Studies and Research Findings

Study Findings
Chahal et al. (2023)Identified COX-II inhibitory activity in related compounds with low IC50 values .
PMC7412134 (2020)Demonstrated cytotoxic effects of triazole derivatives on MCF-7 and Bel-7402 cell lines .
PMC7145827 (2020)Explored the antimicrobial properties of triazole derivatives against various pathogens .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. Preliminary studies suggest that N-(4-butylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide may inhibit bacterial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways.

Kinase Inhibition

The compound has been investigated as a potential inhibitor of specific kinases involved in cellular signaling pathways. Kinases play crucial roles in various diseases, including cancer and inflammatory disorders. The interaction of this compound with kinase targets could modulate immune responses and provide therapeutic benefits.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various triazolo-pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations.
  • Kinase Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibited p38 MAP kinase activity. This finding suggests its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a class of triazolopyrimidine derivatives with modifications in substituents on the phenyl ring and triazole-pyrimidine core. Below is a comparative analysis with two closely related analogs from published

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
N-(4-butylphenyl)-2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide (Target Compound) C₂₄H₃₁N₉O¹ 481.57 g/mol Phenyl group : 4-butyl; Triazolopyrimidine : 3-methyl
N-(4-Acetylphenyl)-2-[4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]acetamide C₂₀H₂₄N₈O₂ 408.47 g/mol Phenyl group : 4-acetyl; Triazolopyrimidine : 3-ethyl
N-[4-({4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}sulfonyl)phenyl]acetamide C₂₅H₂₆N₈O₃S 542.61 g/mol Phenyl group : 4-sulfonyl; Triazolopyrimidine : 3-(4-methylphenyl)

Key Findings :

The sulfonyl-containing analog exhibits higher polarity due to the sulfonyl group, improving solubility (logP ~1.2) but limiting CNS penetration.

Triazolopyrimidine Core Modifications: 3-Methyl substitution (target compound) optimizes adenosine A₂A receptor binding (Ki = 12 nM) compared to 3-ethyl (Ki = 28 nM) and 3-(4-methylphenyl) (Ki = 45 nM), suggesting steric hindrance from bulkier groups reduces affinity .

In Vivo Efficacy :

  • The target compound demonstrated superior oral bioavailability (62%) in rodent models compared to the acetylphenyl analog (38%) and sulfonyl analog (22%), attributed to balanced lipophilicity and metabolic stability .

Research Implications and Limitations

While the target compound shows promise in preclinical studies, its 4-butylphenyl group may pose challenges in metabolic clearance due to cytochrome P450 interactions. In contrast, the sulfonyl analog offers better renal excretion but weaker target engagement. Future studies should explore hybrid derivatives combining sulfonyl’s solubility with butyl’s permeability.

Preparation Methods

Cyclization of 4-Amino-5-azido-6-methylpyrimidine

The triazolopyrimidine core is synthesized via Huisgen 1,3-dipolar cycloaddition. A mixture of 4-amino-5-azido-6-methylpyrimidine and methyl propiolate in toluene undergoes reflux at 110°C for 12 hours, yielding 3-methyl-3H-triazolo[4,5-d]pyrimidin-7-amine with 78% efficiency.

Reaction Conditions:

ParameterValue
SolventToluene
Temperature110°C
CatalystNone
Yield78%

Mechanistic Insight:
The reaction proceeds via a concerted mechanism, forming the triazole ring through [3+2] cycloaddition. Regioselectivity is ensured by electron-withdrawing groups on the pyrimidine ring.

Functionalization of the Piperazine Moiety

Preparation of 1-(Chloroacetyl)piperazine

Piperazine is treated with chloroacetyl chloride in dichloromethane (DCM) at 0°C under nitrogen atmosphere. The reaction is quenched with ice-water, and the product is extracted with DCM, yielding 1-(chloroacetyl)piperazine (92% purity).

Optimization Notes:

  • Excess chloroacetyl chloride (1.2 equiv) ensures complete acetylation.

  • Temperature control (<5°C) minimizes diacetylation byproducts.

Coupling of Triazolopyrimidine and Piperazine Intermediates

Nucleophilic Substitution

The triazolopyrimidine amine (1.0 equiv) reacts with 1-(chloroacetyl)piperazine (1.1 equiv) in acetonitrile at 80°C for 6 hours. Potassium carbonate (2.0 equiv) acts as a base, achieving 2-(4-{3-methyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)acetamide with 85% yield.

Characterization Data:

  • 1^1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 4.21 (s, 2H, CH2CO), 3.82–3.75 (m, 4H, piperazine-H), 2.98–2.92 (m, 4H, piperazine-H), 2.48 (s, 3H, CH3).

  • HRMS (ESI): m/z calcd for C12H16N8O [M+H]+: 305.1521; found: 305.1518.

Final Amide Coupling with 4-Butylphenylamine

Activation with HATU

The acetylpiperazine intermediate (1.0 equiv) is coupled with 4-butylphenylamine (1.2 equiv) using HATU (1.5 equiv) and DIPEA (3.0 equiv) in DMF at room temperature for 24 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding the final compound in 76% yield.

Critical Parameters:

ParameterValue
Coupling reagentHATU
SolventDMF
Reaction time24 hours
Purity post-purification>99% (HPLC)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, key steps (e.g., cycloaddition and amide coupling) are adapted to continuous flow reactors. A microreactor system operating at 120°C with a residence time of 8 minutes achieves 89% yield in the triazole formation step, reducing batch variability.

Advantages:

  • 40% reduction in solvent usage.

  • 3-fold increase in throughput compared to batch processes.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation

Competing pathways may yieldtriazolo isomers. Using Cu(I) catalysts (e.g., CuI, 0.1 equiv) directs cycloaddition exclusively toward thetriazolo product, as confirmed by X-ray crystallography.

Purification of Polar Byproducts

Hydrophilic byproducts from incomplete couplings are removed via countercurrent chromatography with a heptane/EtOAc/MeOH/water (5:5:4:1) system, achieving >99.5% purity .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology :

  • Multi-step synthesis : Begin with the preparation of triazolopyrimidine and piperazine intermediates. Coupling reactions (e.g., nucleophilic substitution or thioether formation) require strict temperature control (0–5°C for exothermic steps) and anhydrous solvents (e.g., DMF or dichloromethane) .
  • Catalysts and reagents : Use bases like potassium carbonate or sodium hydride to deprotonate reactive sites. For piperazine coupling, activate carboxyl groups with EDCI/HOBt .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers confirm the structural integrity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., butylphenyl methyl protons at δ 0.8–1.5 ppm, triazole protons at δ 8.2–8.5 ppm). Compare with computed spectra from PubChem data .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) to confirm molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Q. What preliminary assays are suitable for evaluating biological activity?

  • Screening strategies :

  • Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., against Aurora kinases) due to structural similarity to triazolopyrimidine-based inhibitors. IC₅₀ values <1 μM suggest high potency .
  • Antimicrobial testing : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). MIC values <10 μg/mL indicate potential .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

  • Troubleshooting approach :

  • Assay standardization : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C incubation). Control for solvent effects (DMSO ≤0.1% v/v) .
  • Off-target profiling : Use proteome-wide affinity chromatography (e.g., Kinobeads®) to identify non-specific binding .
  • Data normalization : Compare results against reference compounds (e.g., staurosporine for kinase assays) to calibrate activity thresholds .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

  • Target deconvolution :

  • SPR (Surface Plasmon Resonance) : Immobilize recombinant proteins (e.g., kinases, GPCRs) on sensor chips to measure binding kinetics (ka/kd) .
  • Cellular thermal shift assay (CETSA) : Monitor protein stability shifts in lysates after compound treatment to infer target engagement .
  • CRISPR-Cas9 knockout screens : Identify gene knockouts that abolish compound efficacy, linking activity to specific pathways .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • SAR development :

  • Substituent variation : Synthesize analogs with modified butylphenyl (e.g., tert-butyl) or triazole (e.g., halogen substituents) groups. Test changes in logP (HPLC-derived) and potency .
  • 3D-QSAR modeling : Use Schrödinger’s Maestro to correlate steric/electronic features with activity. Validate models with leave-one-out cross-validation (R² >0.7) .

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